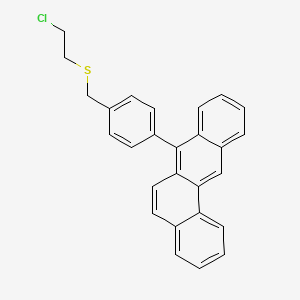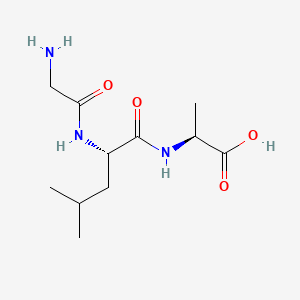
L-Alanine, glycyl-L-leucyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanine, glycyl-L-leucyl- is a tripeptide composed of the amino acids L-alanine, glycine, and L-leucineThe molecular formula of L-Alanine, glycyl-L-leucyl- is C11H21N3O4, and it has a molecular weight of 259.30 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Alanine, glycyl-L-leucyl- can be synthesized through standard peptide synthesis techniques. One common method involves the stepwise addition of protected amino acids to a growing peptide chain. The process typically starts with the protection of the amino group of glycine, followed by the coupling of L-leucine and L-alanine using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of L-Alanine, glycyl-L-leucyl- often involves solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. In SPPS, the peptide is assembled on a solid resin support, allowing for easy separation and purification of the product. Automated peptide synthesizers are commonly used in industrial settings to streamline the process and ensure high yields .
Chemical Reactions Analysis
Types of Reactions
L-Alanine, glycyl-L-leucyl- undergoes various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid side chains, leading to the formation of oxidized derivatives.
Substitution: The amino groups can participate in substitution reactions with electrophiles, forming new derivatives.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) are commonly used for hydrolysis reactions.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used for oxidation reactions.
Substitution: Electrophiles such as acyl chlorides or alkyl halides are used in substitution reactions.
Major Products Formed
Hydrolysis: Glycine, L-alanine, and L-leucine.
Oxidation: Oxidized derivatives of the amino acids.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
L-Alanine, glycyl-L-leucyl- has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies and as a building block for more complex peptides.
Biology: Studied for its role in protein structure and function, as well as its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including its use in drug delivery systems and as a component of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Alanine, glycyl-L-leucyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved in these interactions are often related to protein synthesis, degradation, and signaling .
Comparison with Similar Compounds
L-Alanine, glycyl-L-leucyl- can be compared with other similar dipeptides and tripeptides, such as:
Glycyl-L-alanine: A dipeptide composed of glycine and L-alanine.
L-Alanyl-glycine: Another dipeptide with a different sequence of the same amino acids.
L-Alanyl-L-alanine: A dipeptide composed of two L-alanine residues.
Cyclo(L-alanyl-glycine): A cyclic dipeptide with glycine and L-alanine.
The uniqueness of L-Alanine, glycyl-L-leucyl- lies in its specific sequence and the presence of L-leucine, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
CAS No. |
32557-24-7 |
|---|---|
Molecular Formula |
C11H21N3O4 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]propanoic acid |
InChI |
InChI=1S/C11H21N3O4/c1-6(2)4-8(14-9(15)5-12)10(16)13-7(3)11(17)18/h6-8H,4-5,12H2,1-3H3,(H,13,16)(H,14,15)(H,17,18)/t7-,8-/m0/s1 |
InChI Key |
PAWIVEIWWYGBAM-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


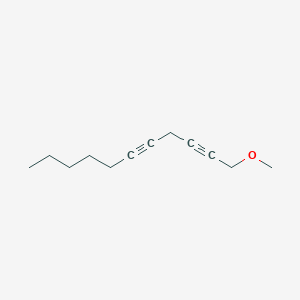
![2,2-Dimethyl-3-[3-methyl-5-(4-nitrophenoxy)pent-3-EN-1-YL]oxirane](/img/structure/B14695147.png)
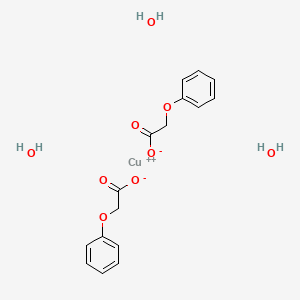
![N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide](/img/structure/B14695161.png)


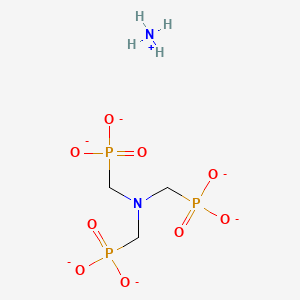
![3-[2-(3-Sulfanylpropylsulfanyl)ethylsulfanyl]propane-1-thiol](/img/structure/B14695177.png)
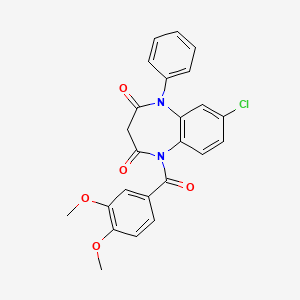
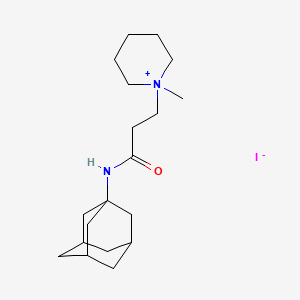
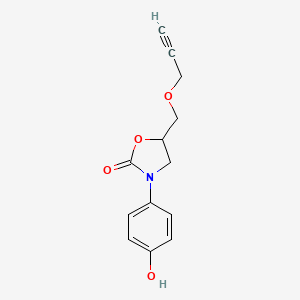
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695195.png)
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695202.png)
